molecular formula C13H16N4 B1420985 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine CAS No. 933684-80-1

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B1420985
CAS No.: 933684-80-1
M. Wt: 228.29 g/mol
InChI Key: YZRMJEUPVCOVSO-UHFFFAOYSA-N
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Description

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities. This compound features a piperidine ring attached to a triazole ring, which is further substituted with a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, affecting their catalytic activity . Additionally, this compound has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair . The inhibition of PARP-1 can lead to the depletion of cellular nicotinamide adenine dinucleotide and adenosine triphosphate levels, resulting in cell dysfunction or necrotic cell death .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase . Furthermore, this compound can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes involves the coordination of the triazole nitrogen atoms with the iron in the heme moiety, leading to enzyme inhibition . Additionally, the compound can inhibit PARP-1 by binding to its catalytic domain, preventing the enzyme from repairing DNA damage . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of PARP-1 and persistent alterations in gene expression . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and excretion . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways and influence overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. For instance, it has been shown to bind to albumin in the bloodstream, enhancing its solubility and prolonging its circulation time . Additionally, the compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides, influencing its intracellular localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important factor influencing its activity and function. The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the compound has been observed to localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with piperidine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a wide range of biological activities.

    3-phenyl-1H-1,2,4-triazole: A simpler analog without the piperidine moiety.

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents on the triazole ring.

Uniqueness

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRMJEUPVCOVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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